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molecular formula C14H15N3O2 B1465311 6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide CAS No. 676492-10-7

6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide

Cat. No. B1465311
M. Wt: 257.29 g/mol
InChI Key: RTUZWEHQCOOKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381719B2

Procedure details

Treat [2-(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester (534.3 mg, 2.2 mmol) with NaH (80% in mineral oil, 78.0 mg (2.6 mmol) in anhydrous DMF (10 mL) at room temperature for 30 minutes. Add 6-chloronicotinamide (343.8 mg, 2.2 mmol) and heat the mixture at 80° C. overnight. Quench the reaction with H2O and concentrate to dryness, using xylenes to remove DMF as an azeotrope. Suspend the residue in MeOH and filter with thorough MeOH and CH2Cl2 rinse. Concentrate the filtrate and purify by flash chromatography, eluting with 75:15:10 EtOAc/CH2Cl2/2.0 M NH3 in MeOH. Deprotect the BOC group with 1:1 TFA/CH2Cl2 (16 mL) at room temperature overnight. Concentrate and purify by an SCX column, washing with MeOH and then eluting with 2.0 M NH3 in MeOH: MS ES+ 297.9 (M+H+K)+, HRMS calcd for Cl14H16N3O2 258.1243 (M+H)+, found 258.1235, time 0.40 min; HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), 0.1% TFA/acetonitrile in 0.1% TFA/water at 1.0 mL/min, 5-95% over 19 min], tR=6.93 min, 100% purity.
Quantity
534.3 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
343.8 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1)(C)(C)C.[H-].[Na+].Cl[C:21]1[CH:29]=[CH:28][C:24]([C:25]([NH2:27])=[O:26])=[CH:23][N:22]=1>CN(C=O)C>[NH2:7][CH2:8][CH2:9][C:10]1[CH:11]=[CH:12][C:13]([O:16][C:21]2[CH:29]=[CH:28][C:24]([C:25]([NH2:27])=[O:26])=[CH:23][N:22]=2)=[CH:14][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
534.3 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC1=CC=C(C=C1)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
343.8 mg
Type
reactant
Smiles
ClC1=NC=C(C(=O)N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction with H2O
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to dryness
CUSTOM
Type
CUSTOM
Details
to remove DMF as an azeotrope
FILTRATION
Type
FILTRATION
Details
filter with thorough MeOH and CH2Cl2
WASH
Type
WASH
Details
rinse
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate
CUSTOM
Type
CUSTOM
Details
purify by flash chromatography
WASH
Type
WASH
Details
eluting with 75:15:10 EtOAc/CH2Cl2/2.0 M NH3 in MeOH
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
CUSTOM
Type
CUSTOM
Details
purify by an SCX column
WASH
Type
WASH
Details
washing with MeOH
WASH
Type
WASH
Details
eluting with 2.0 M NH3 in MeOH
CUSTOM
Type
CUSTOM
Details
258.1235, time 0.40 min
Duration
0.4 min
CUSTOM
Type
CUSTOM
Details
HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), 0.1% TFA/acetonitrile in 0.1% TFA/water at 1.0 mL/min, 5-95% over 19 min], tR=6.93 min, 100% purity
Duration
19 min

Outcomes

Product
Name
Type
Smiles
NCCC1=CC=C(OC2=NC=C(C(=O)N)C=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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